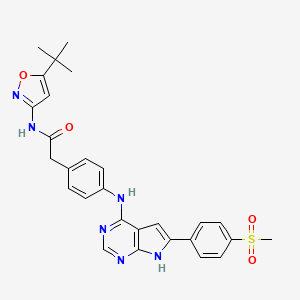
Ret-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-19 is a potent inhibitor of the receptor tyrosine kinase known as rearranged during transfection (RET). This compound has shown significant anticancer activity, particularly against non-small cell lung cancer (NSCLC) cells. This compound is effective against both wild-type RET and the RET V804M mutant, with IC50 values of 6.8 nM and 13.51 nM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-19 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization to introduce various substituents that enhance its inhibitory activity against RET. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as crystallization and chromatography would be employed to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ret-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often in anhydrous solvents.
Substitution: Common reagents include halogenating agents and nucleophiles, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used .
Scientific Research Applications
Ret-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RET kinase activity and its downstream signaling pathways.
Biology: Employed in cell-based assays to investigate the role of RET in various cellular processes, such as proliferation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of RET-positive cancers, including NSCLC and thyroid cancer.
Industry: Utilized in the development of new RET inhibitors with improved efficacy and safety profiles
Mechanism of Action
Ret-IN-19 exerts its effects by binding to the ATP-binding site of the RET kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream signaling proteins, which are involved in cell proliferation, survival, and migration. The molecular targets of this compound include both wild-type RET and the RET V804M mutant, making it effective against various forms of RET-positive cancers .
Comparison with Similar Compounds
Similar Compounds
Selpercatinib: Another selective RET inhibitor with similar anticancer activity but different resistance profiles.
Pralsetinib: Similar to selpercatinib, but with distinct pharmacokinetic properties and efficacy against different RET mutations.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases, but with higher off-target effects.
Uniqueness of Ret-IN-19
This compound is unique due to its high selectivity and potency against both wild-type RET and the RET V804M mutant. This makes it a valuable tool for studying RET-related signaling pathways and a promising candidate for the development of new cancer therapies .
Properties
Molecular Formula |
C28H28N6O4S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-[4-[[6-(4-methylsulfonylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C28H28N6O4S/c1-28(2,3)23-15-24(34-38-23)33-25(35)13-17-5-9-19(10-6-17)31-26-21-14-22(32-27(21)30-16-29-26)18-7-11-20(12-8-18)39(4,36)37/h5-12,14-16H,13H2,1-4H3,(H,33,34,35)(H2,29,30,31,32) |
InChI Key |
ZBZATSVLKXDTMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(N4)C5=CC=C(C=C5)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
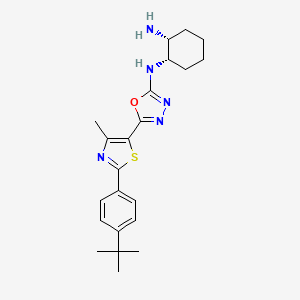
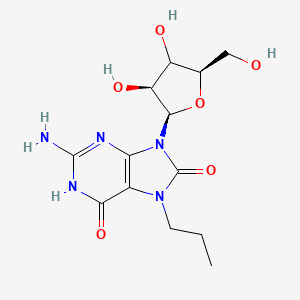
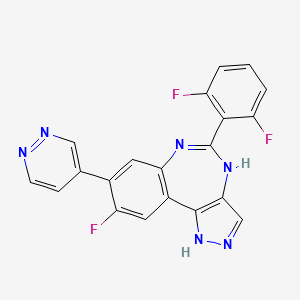
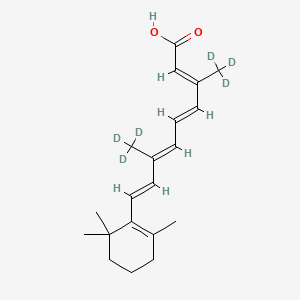
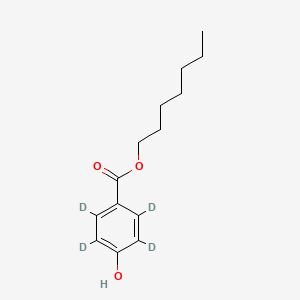


![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140538.png)
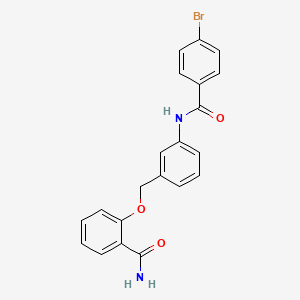
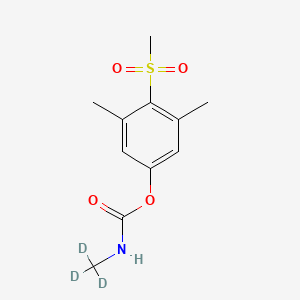
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B15140564.png)
![5-[6-chloro-5-[(1S,2S)-2-phenylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15140577.png)

